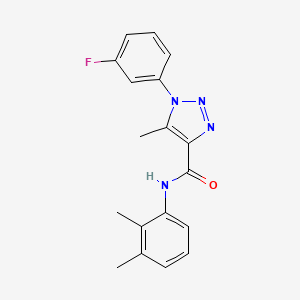

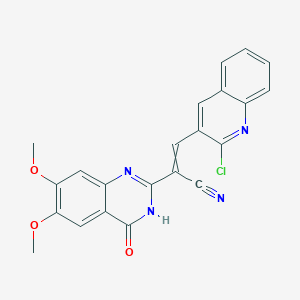

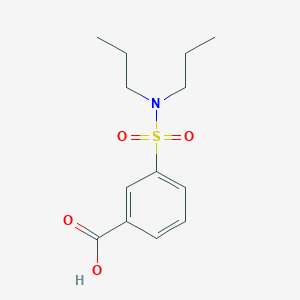

![molecular formula C22H17NO5 B2471887 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705066-92-7](/img/structure/B2471887.png)

1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-oxo-4H-chromene-2-carboxylic acid . Chromones are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring that constitute one of the major classes of naturally occurring compounds . They have numerous biological properties such as anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity and activities related to the central nervous system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione have been synthesized from 4-oxo-4H-chromene-2-carboxylic acid . The course of the reaction that usually occurs between the activated carboxylic acid and aromatic amines was changed upon the use of different reaction conditions (acidic or basic) and 2-aminobenzenethiol .Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of spectral (1D and 2D NMR spectra) and X-ray data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-oxo-4H-chromene-2-carboxylic acid with different reagents under various conditions leads to the formation of new heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one is a yellow solid with a melting point of 230–232°C .Applications De Recherche Scientifique

Sigma Ligand Affinity and Selectivity

Compounds structurally related to "1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" have been evaluated for their sigma ligand affinity and selectivity. Studies demonstrate the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for achieving high affinity and selectivity towards sigma 2 binding sites. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system and the introduction of certain substituents can significantly influence sigma 1/sigma 2 affinity and selectivity. These findings contribute to understanding the structural factors governing sigma receptor binding and are pivotal in the design of selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).

Photochromic Properties and Molecular Structures

Research has also been conducted on novel derivatives of 1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one to explore their photochromic properties and molecular structures. These studies reveal insights into the photochromic behavior of spiro compounds under various conditions and provide a detailed understanding of their molecular conformations through X-ray diffraction analyses. Such research is crucial for the development of photoresponsive materials and the advancement of organic photochemistry (Bulanov et al., 2011).

Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] derivatives have been synthesized and evaluated as potential central nervous system (CNS) agents. These compounds, including those containing modifications at the nitrogen atom, have shown promise in preclinical models for their CNS activity, highlighting their potential in developing new therapeutic agents for CNS disorders (Bauer et al., 1976).

Antimicrobial Agents

Further research into the chemical synthesis of related compounds has led to the discovery of new antimicrobial agents. By exploring the reactions of naphtho[2,1-b]pyranone with various reagents, researchers have developed novel compounds with promising antimicrobial activities, expanding the potential applications of these chemical frameworks in combating microbial resistance (El-Gaby, Zahran, Ismail, & Ammar, 2000).

Propriétés

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-17-13-19(27-18-8-4-2-6-15(17)18)20(25)23-11-9-22(10-12-23)16-7-3-1-5-14(16)21(26)28-22/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBKQOAGSAZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

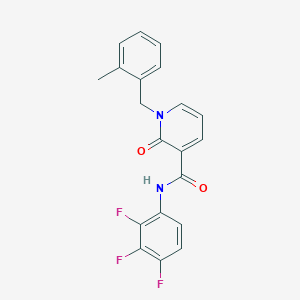

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2471823.png)

![N-(4-chlorobenzyl)-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2471826.png)